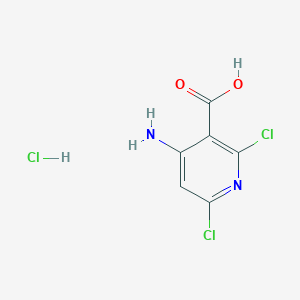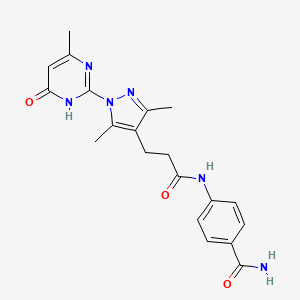
4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures related to the specified chemical have been synthesized and evaluated for their biological activities, including antimicrobial, insecticidal, and anticancer properties.
Antimicrobial and Insecticidal Activities : Research by Deohate and Palaspagar (2020) demonstrated the synthesis of pyrimidine and pyrazole heterocyclic compounds, evaluated for their insecticidal and antimicrobial potentials. The study found that synthesized compounds exhibit significant activity against certain Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Anticancer Activities : Abdellatif et al. (2014) reported on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Many of the synthesized compounds displayed potent anticancer activity, with one compound showing the most potent inhibitory activity (Abdellatif et al., 2014).
Chemical Synthesis Techniques
- Microwave Irradiative Cyclocondensation : The synthesis of related compounds via microwave irradiative cyclocondensation offers a rapid and efficient method for generating heterocyclic compounds, as highlighted by Deohate and Palaspagar (2020). This method facilitates the creation of compounds with potential biological applications in a shorter time frame and often with higher yields compared to traditional synthesis methods.
Potential Therapeutic Applications
Anticancer and Anti-inflammatory Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds have been evaluated as COX-1/COX-2 inhibitors, indicating their potential as therapeutic agents in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Enaminone-Based Heterocycles : Enaminone derivatives have served as precursors for the synthesis of a variety of heterocyclic compounds, demonstrating the versatility of these chemical structures in medicinal chemistry. These compounds have been synthesized and evaluated for their biological activities, further showcasing the potential applications of these chemical frameworks in drug discovery and development (Darweesh et al., 2016).
properties
IUPAC Name |
4-[3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-11-10-18(28)24-20(22-11)26-13(3)16(12(2)25-26)8-9-17(27)23-15-6-4-14(5-7-15)19(21)29/h4-7,10H,8-9H2,1-3H3,(H2,21,29)(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYINRSVGXPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

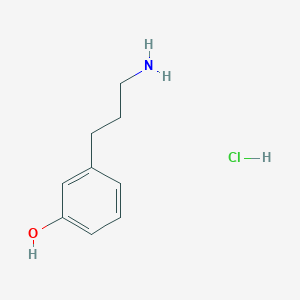
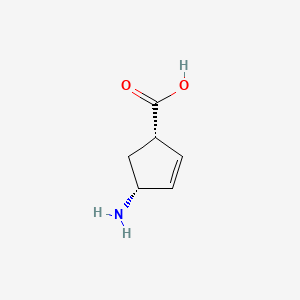

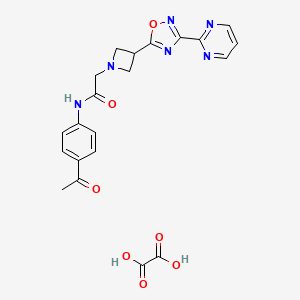
![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
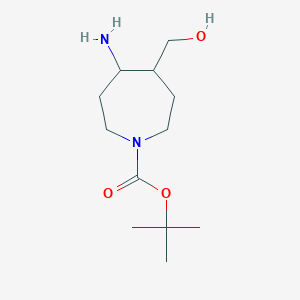
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)


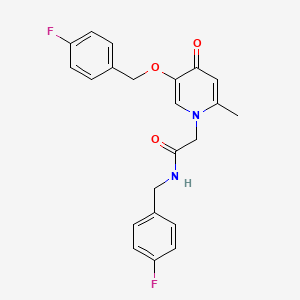
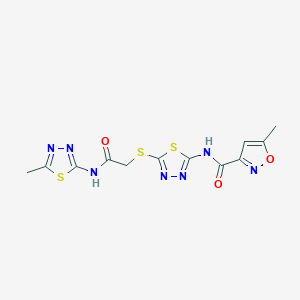
![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)
